molecular formula C22H20N2O3 B454242 N'-[(1E)-1-(2,5-dimethylfuran-3-yl)ethylidene]-9H-xanthene-9-carbohydrazide

N'-[(1E)-1-(2,5-dimethylfuran-3-yl)ethylidene]-9H-xanthene-9-carbohydrazide

Cat. No.: B454242
M. Wt: 360.4g/mol
InChI Key: VSRNXBSIIQYFNU-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide is a complex organic compound known for its unique structure and properties It is characterized by the presence of a xanthene core linked to a carbohydrazide moiety through a 2,5-dimethyl-3-furyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide typically involves the condensation reaction between 9H-xanthene-9-carbohydrazide and 2,5-dimethyl-3-furyl aldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2,5-Dimethyl-3-furyl)ethylidene]-3-isopropylidenesuccinic anhydride
  • 3-Dicyclopropylmethylene-4-E-[1-(2,5-dimethyl-3-furyl)ethylidene]-5-(4-nitrophenylcyanomethylenetetrahydrofuran-2-one)

Uniqueness

N’-[1-(2,5-dimethyl-3-furyl)ethylidene]-9H-xanthene-9-carbohydrazide stands out due to its unique combination of a xanthene core and a carbohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4g/mol

IUPAC Name

N-[(E)-1-(2,5-dimethylfuran-3-yl)ethylideneamino]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C22H20N2O3/c1-13-12-18(15(3)26-13)14(2)23-24-22(25)21-16-8-4-6-10-19(16)27-20-11-7-5-9-17(20)21/h4-12,21H,1-3H3,(H,24,25)/b23-14+

InChI Key

VSRNXBSIIQYFNU-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)/C(=N/NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)/C

SMILES

CC1=CC(=C(O1)C)C(=NNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C

Canonical SMILES

CC1=CC(=C(O1)C)C(=NNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C

Origin of Product

United States

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